5-amino-6-(D-ribitylamino)uracil

Catalog No.
S593906
CAS No.
17014-74-3
M.F
C9H16N4O6
M. Wt
276.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-6-(D-ribitylamino)uracil

CAS Number

17014-74-3

Product Name

5-amino-6-(D-ribitylamino)uracil

IUPAC Name

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1

InChI Key

XKQZIXVJVUPORE-RPDRRWSUSA-N

SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Synonyms

5-amino-2,6-dioxo-4-ribitylaminopyrimidine, 5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione, 5-ARPD, A-4-RAP

Canonical SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

The exact mass of the compound 5-amino-6-(D-ribitylamino)uracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of aminouracil in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biosynthesis Precursor:

5-A-RU is a crucial intermediate in the bacterial synthesis of riboflavin, also known as vitamin B2 [, ]. It is formed by the enzyme lumazine synthase from 5-amino-6-carboxyuracil (5-ACU) through a complex series of reactions involving several other enzymes []. 5-A-RU then undergoes further modifications to eventually be converted into riboflavin [].

Mucosal-associated invariant T (MAIT) cell activation:

Recent research suggests that 5-A-RU can play a role in the activation of MAIT cells, a type of immune cell important for antibacterial defense []. However, 5-A-RU itself doesn't directly activate MAIT cells. Instead, it reacts non-enzymatically with small molecules like dihydroxyacetone, methylglyoxal, or glyoxal to form potent MAIT-activating antigens []. This discovery potentially provides insights into the immune system's response to various metabolic byproducts.

5-amino-6-(D-ribitylamino)uracil is a pyrimidine derivative characterized by the presence of an amino group at the 5-position and a D-ribitylamino group at the 6-position. Its chemical formula is C₉H₁₆N₄O₆, and it is classified as an aminouracil. This compound plays a crucial role as a metabolite in various biological processes, particularly in the metabolism of riboflavin (vitamin B2) in microorganisms, including Escherichia coli .

The primary function of 5-A-RU is as an intermediate in the riboflavin biosynthesis pathway. It acts as a precursor molecule that undergoes further modifications to form the final product, riboflavin.

Additionally, 5-A-RU's ability to activate MAIT cells suggests a potential role in the immune system, although the exact mechanism behind this activation is not fully understood [].

5-amino-6-(D-ribitylamino)uracil can undergo several chemical transformations:

  • Dephosphorylation: It is formed from 5-amino-6-(5'-phosphoribitylamino)uracil through dephosphorylation, catalyzed by specific phosphatases .
  • Reactivity with Carbonyl Compounds: The compound reacts non-enzymatically with various carbonyl compounds such as dihydroxyacetone and methylglyoxal, leading to the activation of mucosal-associated invariant T cells .

This compound is notably involved in riboflavin metabolism, acting as an intermediate in the biosynthetic pathway. Its biological significance extends to influencing immune responses, particularly through its interactions with mucosal-associated invariant T cells . Additionally, it has been studied for its potential roles in cellular signaling and metabolic regulation.

The synthesis of 5-amino-6-(D-ribitylamino)uracil typically involves a nucleophilic aromatic substitution reaction. A common method includes:

  • Starting Materials: Ribitylamine and 6-chloropyrimidine-2,4-dione are utilized.
  • Reaction Conditions: The reaction is conducted under controlled conditions to facilitate the substitution at the aromatic ring.
  • Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the desired product .

5-amino-6-(D-ribitylamino)uracil has several applications:

  • Biochemical Research: It serves as a key intermediate in studies related to riboflavin biosynthesis and metabolism.
  • Immunology: Due to its role in activating mucosal-associated invariant T cells, it is of interest in immunological research and potential therapeutic applications .
  • Metabolomics: The compound is analyzed within metabolomic studies to understand metabolic pathways in various organisms .

Research has indicated that 5-amino-6-(D-ribitylamino)uracil interacts with several biological molecules:

  • Mucosal-Associated Invariant T Cells: Its non-enzymatic reactions with carbonyl compounds enhance the activation of these immune cells, suggesting potential roles in immune modulation .
  • Enzymatic Pathways: The compound's involvement in enzymatic reactions related to riboflavin metabolism highlights its significance in cellular functions and energy production .

Several compounds share structural or functional similarities with 5-amino-6-(D-ribitylamino)uracil. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-6-(5'-phospho-D-ribitylamino)uracilContains a phosphate groupPrecursor in riboflavin biosynthesis
Riboflavin (Vitamin B2)Contains isoalloxazine ringActive form of vitamin B2 essential for metabolism
5-Amino-6-hydroxymethyluracilHydroxymethyl group instead of ribitylDifferent metabolic pathways compared to ribityl form
5-Amino-2,4-dihydroxypyrimidineDihydroxy groups on pyrimidine ringDistinct from uracil derivatives

The uniqueness of 5-amino-6-(D-ribitylamino)uracil lies primarily in its specific D-ribitylamino substitution, which influences its biological activity and metabolic role significantly compared to other similar compounds.

XLogP3

-3.2

Wikipedia

5-amino-6-(D-ribitylamino)uracil

Dates

Last modified: 04-14-2024

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